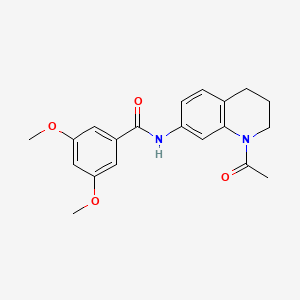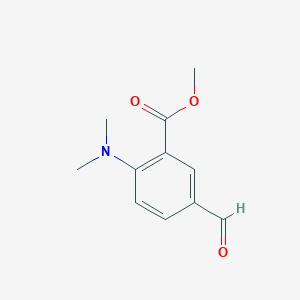
Methyl 2-(dimethylamino)-5-formylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(dimethylamino)-5-formylbenzoate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Processes : Methyl 2-(dimethylamino)-5-formylbenzoate is involved in complex chemical syntheses. For instance, it is used in the preparation of new chemical entities for treating hyperproliferative disorders, inflammatory disorders, and cancer, as demonstrated by Kucerovy et al. (1997) in their development of a prototype process for synthesizing Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, starting from 5-formylsalicylic acid and other compounds (Kucerovy et al., 1997).
Reactions and Derivatives : this compound reacts with various compounds to yield different derivatives. For instance, Reynolds and Allan (1969) described its reactions with N,N-dimethylformamide, leading to benzochroman-4-ones (Reynolds & Allan, 1969).
Formation of Isoindolin-1-one Derivatives : Ibrahimi et al. (2020) developed a one-pot synthesis of new 3-benzylphthalide derivatives using a strategy based on tetrakis(dimethylamino)ethylene (TDAE), involving the reactions of substituted methyl-2-formylbenzoates (Ibrahimi et al., 2020).
Organometallic Applications : Meller et al. (1998) researched the reduction of dichloro(2-((dimethylamino)methyl)phenyl-C,N)boron, revealing insights into the organometallic chemistry and potential applications of derivatives of this compound (Meller et al., 1998).
Biomedical Research
Cytotoxic Activity : Deady et al. (2003) investigated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, where one of the intermediate compounds involved a dimethylamino group, showing potent cytotoxicity against various cancer cell lines (Deady et al., 2003).
Anticancer Agents and Pharmacokinetics : Lukka et al. (2012) compared a series of benzonaphthyridine anti-cancer agents, including those with a dimethylamino group, revealing significant insights into the pharmacokinetics and antitumor activity of these compounds (Lukka et al., 2012).
Agricultural Applications
- Use in Herbicides : Mereiter (2011) studied the molecule of triflusulfuron-methyl, which includes a dimethylaminotriazinyl-urea group, showcasing its application in agricultural chemistry, particularly as a herbicide (Mereiter, 2011).
Photonics and Material Science
- Nonlinear Optical Properties : Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, including a compound with a dimethylamino group, showing potential applications in photonic devices (Nair et al., 2022).
Environmental and Analytical Chemistry
Monitoring Carbon Dioxide Levels : Wang et al. (2015) developed novel fluorescent probes based on derivatives of this compound for real-time monitoring of low carbon dioxide levels, demonstrating their application in environmental monitoring (Wang et al., 2015).
Selenium Detection : Demeyere and Hoste (1962) explored 4-Dimethylamino-1,2-phenylenediamine as a reagent for selenium detection, highlighting the analytical chemistry applications of derivatives of this compound (Demeyere & Hoste, 1962).
特性
IUPAC Name |
methyl 2-(dimethylamino)-5-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10-5-4-8(7-13)6-9(10)11(14)15-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNYMOZHXCCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzo[d]thiazol-6-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2805543.png)


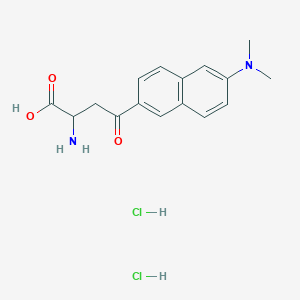
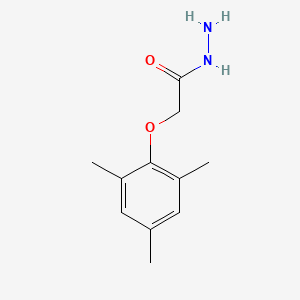
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole](/img/structure/B2805550.png)
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide](/img/structure/B2805552.png)
![Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2805553.png)

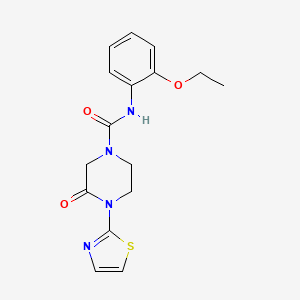
![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2805556.png)


